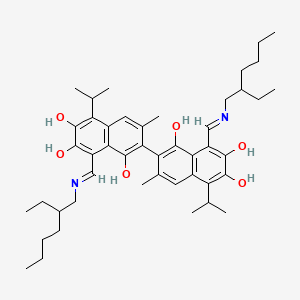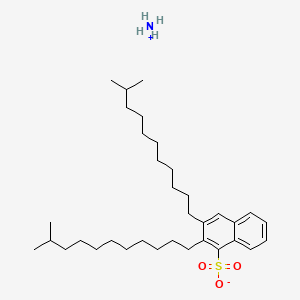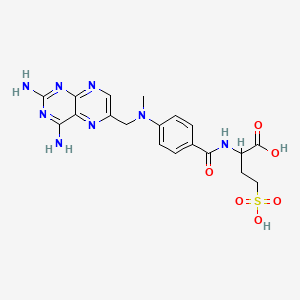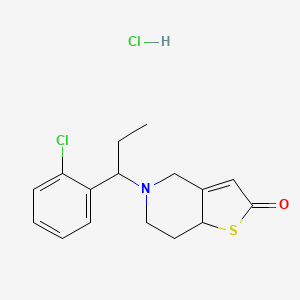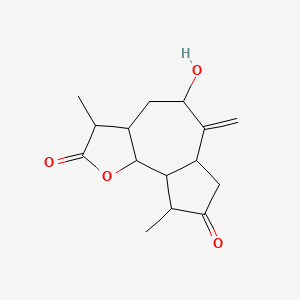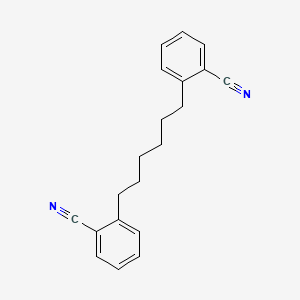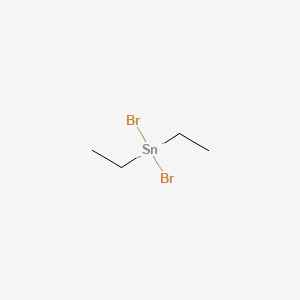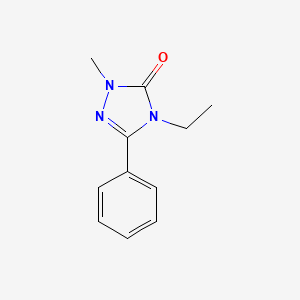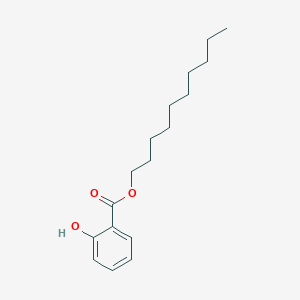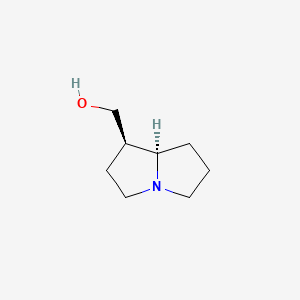
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetrahydrofurodioxole core with a chloro substituent and an oxido-dioxathiolan group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole typically involves multiple steps. One common method includes the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethyl amine and dry toluene . This reaction forms an intermediate, which is further reacted with other reagents to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the oxido-dioxathiolan group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole stands out due to its combination of a chloro substituent and an oxido-dioxathiolan group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
72661-84-8 |
|---|---|
Fórmula molecular |
C9H13ClO6S |
Peso molecular |
284.71 g/mol |
Nombre IUPAC |
4-(6-chloro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C9H13ClO6S/c1-9(2)14-7-5(10)6(13-8(7)15-9)4-3-12-17(11)16-4/h4-8H,3H2,1-2H3 |
Clave InChI |
QPZSWIPHRFNRLI-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(C(OC2O1)C3COS(=O)O3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




